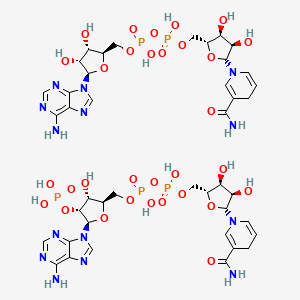

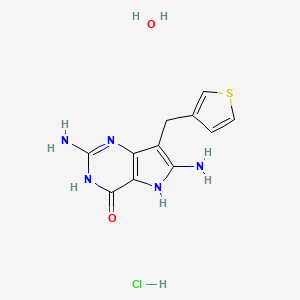

![molecular formula C16H15N7O5S3 B10837426 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FK-041は、アステラス製薬株式会社によって当初開発された低分子医薬品です。細菌のペニシリン結合タンパク質阻害剤として、その抗菌特性で知られています。 この化合物は、細菌の細胞壁合成に不可欠なこれらのタンパク質に結合し、その機能を阻害する能力により、細菌感染症の治療に有望視されています .

2. 製法

FK-041の合成は、セファロスポリンの核心構造の調製から始まり、いくつかの工程を伴います。合成経路には、通常、以下の工程が含まれます。

β-ラクタム環の形成: これは、適切な前駆体を含む環化反応によって達成されます。

側鎖の導入: 種々の化学反応が用いられ、必要な側鎖をβ-ラクタム環に付加することで、化合物の抗菌活性を強化します。

FK-041の工業的生産方法は、これらの合成経路をスケールアップしながら、反応条件を最大収率と純度のために最適化することを伴います。これには、反応を促進するために、温度、圧力、および触媒の使用を制御することが含まれます。

準備方法

The synthesis of FK-041 involves several steps, starting with the preparation of the core cephalosporin structure. The synthetic route typically includes the following steps:

Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of the side chains: Various chemical reactions are employed to attach the necessary side chains to the β-lactam ring, enhancing the compound’s antibacterial activity.

Purification and crystallization: The final product is purified using techniques such as recrystallization to obtain a high-purity compound.

Industrial production methods for FK-041 involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

FK-041は、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: FK-041は、特定の条件下で酸化され、様々な酸化誘導体を形成します。

還元: 還元反応は、FK-041の官能基を改変するために使用でき、その抗菌特性を変化させる可能性があります。

置換: FK-041は、分子中の特定の原子または基が他の原子または基と置換される置換反応を起こすことができ、異なる特性を持つ新しい誘導体を形成します。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 これらの反応から形成される主な生成物は、通常、抗菌活性が改変されたFK-041の誘導体です .

4. 科学研究の用途

FK-041には、いくつかの科学研究用途があります。

化学: FK-041は、β-ラクタム系抗生物質とその作用機序の研究におけるモデル化合物として使用されます。

生物学: 研究者は、FK-041を使用して、細菌の細胞壁合成と、このプロセスにおけるペニシリン結合タンパク質の役割を研究します。

医学: FK-041は、特に耐性菌株によって引き起こされる細菌感染症の治療における潜在的な使用について調査されています。

科学的研究の応用

FK-041 has several scientific research applications, including:

Chemistry: FK-041 is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.

Biology: Researchers use FK-041 to study bacterial cell wall synthesis and the role of penicillin-binding proteins in this process.

Medicine: FK-041 is being investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

作用機序

FK-041は、細菌の細胞壁合成に不可欠な細菌のペニシリン結合タンパク質に結合することにより、その効果を発揮します。これらのタンパク質を阻害することにより、FK-041は細胞壁の形成を阻害し、細菌の細胞死を引き起こします。 FK-041の分子標的は、これらのタンパク質の活性部位であり、そこで安定な複合体を形成し、細胞壁合成に必要な通常の酵素活性を阻害します .

6. 類似化合物の比較

FK-041は、セフチゾキシムやセフタロリンなどの他のセファロスポリン系抗生物質と類似しています。 FK-041には、これらの化合物とは異なる独自の特性があります。

ペニシリン結合タンパク質に対する高い親和性: FK-041は、他のセファロスポリンと比較して、特定のペニシリン結合タンパク質に対する結合親和性が高いことが示されており、特定の細菌株に対してより効果的です。

経口バイオアベイラビリティ: 静脈内投与が必要なセファロスポリンとは異なり、FK-041は経口投与が可能です。これは、患者にとってより便利です.

類似の化合物には、以下が含まれます。

セフチゾキシム: 幅広い活性を有する別のセファロスポリン系抗生物質です。

セフタロリン: メチシリン耐性黄色ブドウ球菌(MRSA)に対して活性を有するセファロスポリンです。

セファゾリン: 手術予防と、感受性のある細菌によって引き起こされる感染症の治療に使用される第一世代のセファロスポリンです.

類似化合物との比較

FK-041 is similar to other cephalosporin antibiotics, such as ceftizoxime and ceftaroline. FK-041 has unique properties that distinguish it from these compounds:

Higher affinity for penicillin-binding proteins: FK-041 has been shown to have a higher binding affinity for certain penicillin-binding proteins compared to other cephalosporins, making it more effective against specific bacterial strains.

Oral bioavailability: Unlike some cephalosporins that require intravenous administration, FK-041 can be administered orally, making it more convenient for patients.

Similar compounds include:

Ceftizoxime: Another cephalosporin antibiotic with a broad spectrum of activity.

Ceftaroline: A cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA).

特性

分子式 |

C16H15N7O5S3 |

|---|---|

分子量 |

481.5 g/mol |

IUPAC名 |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N7O5S3/c17-16-20-7(4-31-16)9(22-28)12(24)21-10-13(25)23-11(15(26)27)8(5-30-14(10)23)29-3-6-1-18-19-2-6/h1-2,4,10,14,28H,3,5H2,(H2,17,20)(H,18,19)(H,21,24)(H,26,27) |

InChIキー |

RNWMKMFWVBYAMX-UHFFFAOYSA-N |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCC4=CNN=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

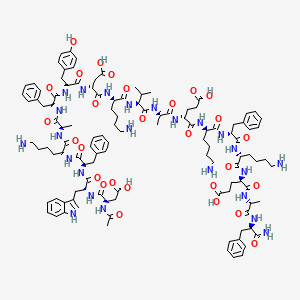

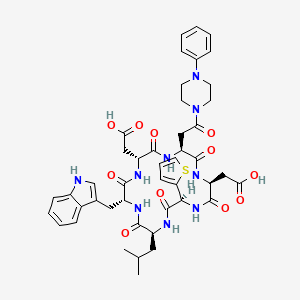

![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

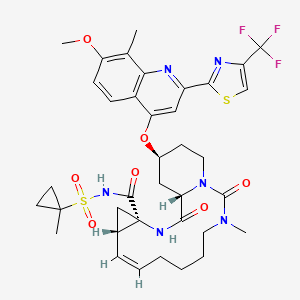

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)

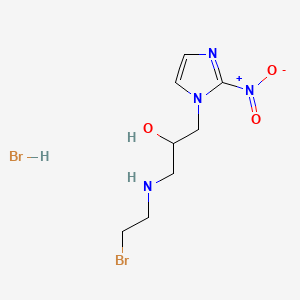

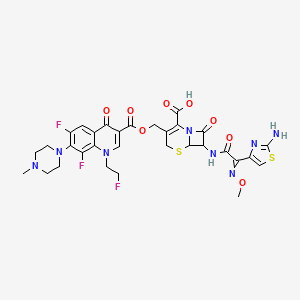

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)

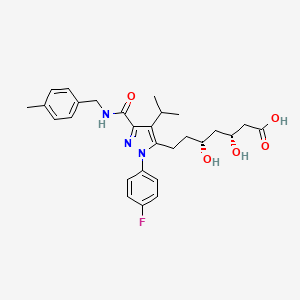

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)